Tert-butyl allyl(methyl)carbamate

Orthogonal protection Peptide synthesis Deprotection selectivity

Tert-butyl allyl(methyl)carbamate (CAS 169268-90-0) is a protected carbamate derivative that combines a tert-butoxycarbonyl (Boc) group with an N-allyl substituent on the carbamate nitrogen. This structural motif enables orthogonal protection strategies, wherein the Boc group is cleavable under acidic conditions while the allyl moiety offers alternative deprotection pathways via palladium catalysis or nucleophilic scavenging.

Molecular Formula C9H17NO2
Molecular Weight 171.24
CAS No. 169268-90-0
Cat. No. B2729806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl allyl(methyl)carbamate
CAS169268-90-0
Molecular FormulaC9H17NO2
Molecular Weight171.24
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C)CC=C
InChIInChI=1S/C9H17NO2/c1-6-7-10(5)8(11)12-9(2,3)4/h6H,1,7H2,2-5H3
InChIKeySCCPQPQIOJNZIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Tert-butyl allyl(methyl)carbamate (CAS 169268-90-0): A Dual-Protecting Carbamate for Orthogonal Amine Deprotection


Tert-butyl allyl(methyl)carbamate (CAS 169268-90-0) is a protected carbamate derivative that combines a tert-butoxycarbonyl (Boc) group with an N-allyl substituent on the carbamate nitrogen [1]. This structural motif enables orthogonal protection strategies, wherein the Boc group is cleavable under acidic conditions while the allyl moiety offers alternative deprotection pathways via palladium catalysis or nucleophilic scavenging [2]. The compound serves as a versatile building block in peptide synthesis, medicinal chemistry, and the construction of complex natural products, where precise control over amine deprotection is critical [3].

Why Generic Allyl Carbamates Cannot Replace Tert-butyl allyl(methyl)carbamate (CAS 169268-90-0) in Orthogonal Synthesis Workflows


While many allyl carbamates offer a single mode of deprotection, tert-butyl allyl(methyl)carbamate uniquely integrates two orthogonal protecting functionalities within a single molecule. The presence of both a Boc group (acid-labile) and an N-allyl substituent (Pd0-labile or nucleophile-labile) permits sequential, independent deprotection of two distinct amine sites without cross-reactivity [1]. In contrast, simpler analogs such as tert-butyl allylcarbamate (CAS 78888-18-3) or Alloc-protected amines lack this dual capability, limiting their utility in multi-step syntheses that require differentiated amine handling. Direct substitution with generic mono-protected carbamates would compromise yield, selectivity, and overall synthetic efficiency, as orthogonal deprotection strategies are essential for constructing complex molecular architectures [2].

Quantitative Differentiation Evidence for Tert-butyl allyl(methyl)carbamate (CAS 169268-90-0) vs. Comparator Carbamates


Orthogonal Deprotection Capability: Boc vs. Allyl Stability Under Acidic vs. Palladium-Catalyzed Conditions

Tert-butyl allyl(methyl)carbamate demonstrates orthogonal deprotection behavior: the Boc group is cleaved under acidic conditions (e.g., 85% H3PO4) with >95% selectivity in the presence of allyl carbamates, while the allyl moiety is removed via Pd(0)-catalyzed allyl transfer with formic acid or amine-borane scavengers without affecting Boc groups [1]. In contrast, tert-butyl allylcarbamate lacks the N-methyl substitution that modulates steric and electronic properties, potentially altering deprotection kinetics and selectivity .

Orthogonal protection Peptide synthesis Deprotection selectivity

Enhanced Steric Shielding and Reaction Selectivity via N-Methyl Substitution

The N-methyl group in tert-butyl allyl(methyl)carbamate introduces steric hindrance that can direct regioselectivity in subsequent reactions. Studies on analogous carbamates indicate that N-alkyl substitution significantly influences the outcome of palladium-catalyzed allylations and deprotections [1]. For instance, bulky secondary amines yield higher C-allylation selectivity over N-allylation, with ratios up to 9:1 for certain substrates [2]. While direct data for the target compound are not reported, class-level inference suggests that the N-methyl group enhances its utility as a protected amine synthon with predictable reactivity.

Steric protection Nucleophilic substitution Synthetic intermediate

Compatibility with Mild, Chemoselective Deprotection Conditions Using Amine-Borane Scavengers

Allyl carbamates, including tert-butyl allyl(methyl)carbamate, can be deprotected under near-neutral conditions using a combination of Pd(0) catalyst and amine-borane complexes (e.g., dimethylamine-borane) [1]. This method avoids the formation of allylamine by-products and is compatible with acid- and base-sensitive functional groups. In solid-phase peptide synthesis, Alloc group removal using this system proceeds quantitatively within 30 minutes at room temperature, whereas traditional acidic deprotection (e.g., TFA) would also cleave Boc groups [2]. The orthogonal stability of the Boc group in this compound allows sequential deprotection strategies that are not feasible with mono-protected allyl carbamates.

Solid-phase peptide synthesis Mild deprotection Chemoselectivity

Differential Solubility and Handling Properties Influencing Synthetic Workflow

Tert-butyl allyl(methyl)carbamate exhibits computed physicochemical properties that differ from simpler allyl carbamates, impacting its behavior in reaction media and purification steps. It has a predicted XLogP3 of 1.8 and a topological polar surface area (TPSA) of 29.5 Ų [1]. In comparison, tert-butyl allylcarbamate (N-Boc-allylamine) has a molecular weight of 157.2 g/mol and likely lower lipophilicity due to the absence of the N-methyl group . These differences can affect extraction efficiency, chromatographic retention, and overall yield during workup. For procurement, this translates to predictable handling characteristics that reduce process development time.

Solubility LogP Workflow optimization

High Purity and Storage Stability for Reproducible Research Outcomes

Commercial sources of tert-butyl allyl(methyl)carbamate typically report a minimum purity of 95% . Recommended storage conditions are -20°C for long-term (1-2 years) and -4°C for short-term (1-2 weeks) [1]. In contrast, tert-butyl allylcarbamate is often supplied at 98% purity , but its lack of orthogonal dual functionality necessitates the use of additional protecting groups in multi-step syntheses. The high purity and defined storage parameters of tert-butyl allyl(methyl)carbamate ensure consistent performance and reduce the risk of side reactions due to impurities, which is critical for reproducible research and scalable process chemistry.

Purity Storage stability Reproducibility

Optimized Application Scenarios for Tert-butyl allyl(methyl)carbamate (CAS 169268-90-0) Based on Differential Evidence


Solid-Phase Peptide Synthesis (SPPS) Requiring Orthogonal Protection of Multiple Amines

In SPPS, tert-butyl allyl(methyl)carbamate is employed as an Nα-protecting group that can be selectively removed without affecting side-chain Boc protections. The allyl carbamate moiety is cleaved under mild, near-neutral conditions using Pd(0) and amine-borane scavengers, enabling sequential deprotection and on-resin functionalization. This orthogonal strategy is critical for synthesizing complex, branched, or cyclic peptides where differentiated amine reactivity is required [1].

Multi-Step Synthesis of Natural Products and Pharmaceuticals with Acid-Sensitive Functionality

The orthogonal stability of the Boc and allyl groups allows chemists to carry a protected amine through multiple synthetic steps that involve either acidic or nucleophilic conditions. The Boc group withstands basic and nucleophilic environments, while the allyl group is stable to mild acids. This dual stability profile is leveraged in total synthesis campaigns, such as those involving lignan derivatives or erythromycin analogs, where protecting group integrity directly impacts overall yield and purity [2].

Palladium-Catalyzed Cross-Coupling and Allylation Reactions in Medicinal Chemistry

The N-allyl substituent in tert-butyl allyl(methyl)carbamate serves as a latent functional handle for Pd-catalyzed transformations, including allylation of carbonucleophiles and cross-coupling reactions. The N-methyl group modulates steric bulk, potentially enhancing regioselectivity in these transformations. This makes the compound a valuable intermediate for constructing chiral allylic amines and quaternary amino acids, which are common motifs in drug candidates [3].

Process Chemistry and Scale-Up Where Consistent Physicochemical Properties Reduce Development Time

The well-defined physicochemical properties of tert-butyl allyl(methyl)carbamate (e.g., XLogP3 1.8, TPSA 29.5 Ų) and high commercial purity (≥95%) facilitate reliable extraction, chromatography, and crystallization during scale-up [4]. This predictability minimizes process development iterations and ensures batch-to-batch consistency, which is a key procurement consideration for industrial R&D and CROs engaged in custom synthesis .

Technical Documentation Hub

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